molecular formula C10H6ClNO2 B12875318 5-(Pyridin-2-yl)furan-2-carbonyl chloride CAS No. 554453-73-5

5-(Pyridin-2-yl)furan-2-carbonyl chloride

Cat. No.: B12875318
CAS No.: 554453-73-5
M. Wt: 207.61 g/mol
InChI Key: IBJNHXQCSBBBCD-UHFFFAOYSA-N
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Description

5-(Pyridin-2-yl)furan-2-carbonyl chloride is a heterocyclic organic compound that features both pyridine and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-2-yl)furan-2-carbonyl chloride typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride. This reaction is carried out in propan-2-ol, yielding N-(pyridin-2-yl)furan-2-carboxamide. The subsequent treatment of this amide with diphosphorus pentasulfide in anhydrous toluene under reflux conditions produces the corresponding carbothioamide. This carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to obtain 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-2-yl)furan-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Typically involves nitric acid and sulfuric acid.

    Bromination: Uses bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Hydroxymethylation: Formaldehyde and a base are commonly used.

    Formylation: Formylating agents like formic acid or formyl chloride.

    Acylation: Acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitrated, brominated, hydroxymethylated, formylated, and acylated products.

Scientific Research Applications

5-(Pyridin-2-yl)furan-2-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Pyridin-2-yl)furan-2-carbonyl chloride exerts its effects is primarily through its reactivity as an electrophile. The compound can undergo various substitution reactions, where the electrophilic carbonyl chloride group reacts with nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the pyridine and furan rings, which stabilize the transition state during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-2-yl)furan-2-carbonyl chloride is unique due to the presence of both pyridine and furan rings, which confer distinct electronic properties and reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

CAS No.

554453-73-5

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

5-pyridin-2-ylfuran-2-carbonyl chloride

InChI

InChI=1S/C10H6ClNO2/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H

InChI Key

IBJNHXQCSBBBCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(O2)C(=O)Cl

Origin of Product

United States

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